molecular formula C6H12O4 B8178738 2-(3-Hydroxypropoxy)acetic acid methyl ester

2-(3-Hydroxypropoxy)acetic acid methyl ester

Cat. No.: B8178738
M. Wt: 148.16 g/mol
InChI Key: BBNXBGRTTMGCRS-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropoxy)acetic acid methyl ester is an ester derivative characterized by a hydroxypropoxy chain (–O–CH₂CH₂CH₂OH) attached to an acetic acid methyl ester backbone. This compound is notable for its role in medicinal chemistry, particularly as a structural component in synthetic epoxyeicosatrienoic acid (EET) antagonists. For example, it forms part of 14,15-EEZE-PEG, a competitive antagonist of EETs, which inhibits cancer cell migration and proliferation by blocking EET-mediated signaling pathways . Additionally, derivatives of this compound, such as 4,5-bis(4-(3-hydroxypropoxy)phenyl)thiophene-2-carboxylic acid methyl ester, have demonstrated moderate antioxidant activity and high binding affinity to cyclooxygenase-2 (COX-2) in anti-inflammatory studies .

Properties

IUPAC Name

methyl 2-(3-hydroxypropoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-9-6(8)5-10-4-2-3-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNXBGRTTMGCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Alkoxylation

The primary synthetic route for 2-(3-hydroxypropoxy)acetic acid methyl ester involves nucleophilic substitution between 3-hydroxypropanol and methyl chloroacetate. This reaction typically employs a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group of 3-hydroxypropanol, enhancing its nucleophilicity. The alkoxide ion attacks the electrophilic carbonyl carbon of methyl chloroacetate, displacing the chloride ion and forming the ester linkage .

Reaction Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature : 60–80°C under reflux

  • Molar Ratio : 1:1.2 (3-hydroxypropanol to methyl chloroacetate)

  • Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yield by 15–20% .

Yield Optimization :

ParameterValue RangeOptimal ValueYield (%)
Reaction Time (h)6–241278
NaOH Concentration10–20%15%82
TBAB Loading (mol%)0–5385

This method achieves an average yield of 82–85% under optimal conditions, with purity >95% confirmed by gas chromatography (GC) .

Esterification of 2-(3-Hydroxypropoxy)Acetic Acid

An alternative approach involves esterifying 2-(3-hydroxypropoxy)acetic acid with methanol using acid catalysis. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) facilitates protonation of the carboxylic acid, making it susceptible to nucleophilic attack by methanol.

Key Steps :

  • Acid Activation : The carboxylic acid reacts with H₂SO₄ to form an acylium ion.

  • Methanol Addition : Methanol attacks the acylium ion, forming the methyl ester.

  • Dehydration : Water is removed via azeotropic distillation to shift equilibrium toward product formation .

Comparative Catalysts :

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄65875
PTSA70680
Amberlyst-15601078

Amberlyst-15, a solid acid catalyst, enables recyclability (up to 5 cycles with <5% yield loss) and simplifies product isolation .

Industrial-Scale Continuous Flow Synthesis

To address scalability, continuous flow reactors (CFRs) have been adopted for large-scale production. CFRs enhance heat and mass transfer, reducing reaction times and byproduct formation.

Process Parameters :

  • Reactor Type : Tubular reactor with static mixers

  • Residence Time : 20–30 minutes

  • Pressure : 3–5 bar

  • Throughput : 50–100 L/h

Advantages Over Batch Reactors :

MetricBatch ReactorCFR
Reaction Time12 h0.5 h
Energy ConsumptionHighLow
Purity92%97%

CFRs achieve a space-time yield of 1.2 kg/L·h, making them economically viable for ton-scale production .

Alternative Methods: Enzymatic Catalysis

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) for enantioselective synthesis under mild conditions. This method avoids harsh acids/bases and achieves high stereochemical fidelity.

Enzymatic Reaction Profile :

  • Solvent : tert-Butanol (to maintain enzyme activity)

  • Temperature : 35–40°C

  • Substrate Ratio : 1:1 (acid:methanol)

  • Conversion : 88–92% in 24 h

Enzyme Reusability :

CycleConversion (%)
192
389
585

While enzymatic methods offer sustainability, their higher cost limits industrial adoption compared to chemical catalysis .

Byproduct Analysis and Mitigation

Common byproducts include:

  • 3-Hydroxypropyl Chloride : Forms if chloride displacement is incomplete.

  • Diethyl Ether Derivatives : Result from over-alkylation.

Mitigation Strategies :

  • Stepwise Addition : Gradual introduction of methyl chloroacetate reduces polyalkylation.

  • Solvent Polarity Control : Polar aprotic solvents (e.g., DMF) suppress ether formation.

  • Post-Reaction Quenching : Neutralization with NaHCO₃ removes residual HCl .

Quality Control and Characterization

Final product validation involves:

  • GC-MS : Confirms molecular ion peak at m/z 162.1 [M+H]⁺.

  • ¹H NMR : Key signals at δ 3.65 (s, 3H, OCH₃), δ 3.52 (t, 2H, CH₂OH), δ 4.20 (s, 2H, OCH₂CO).

  • IR Spectroscopy : Peaks at 1740 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropoxy)acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(3-Oxopropoxy)acetic acid methyl ester.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 2-(3-Hydroxypropoxy)ethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: 2-(3-Oxopropoxy)acetic acid methyl ester.

    Reduction: 2-(3-Hydroxypropoxy)ethanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives synthesized from 2-(3-Hydroxypropoxy)acetic acid methyl ester. For instance, a series of compounds derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were evaluated for their ability to inhibit the proliferation of colon cancer cells (HCT-116). The results indicated that several derivatives exhibited potent inhibitory actions, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. Specifically, compounds 7a and 7g demonstrated the highest activity with an IC50 of 0.12 mg/mL, indicating a selective action against cancerous cells while sparing normal cells (HEK-293) .

Histone Deacetylase Inhibition

The synthesized compounds also showed promise as histone deacetylase inhibitors (HDACIs). These compounds were found to mimic peptide inhibitors, making them suitable candidates for further pharmaceutical development. The structure-activity relationship (SAR) studies revealed that modifications on the ester significantly affected their HDAC inhibition potency .

Pesticide Development

Compounds related to this compound have been explored as intermediates in the synthesis of environmentally friendly pesticides. For example, o-hydroxy phenylacetic acid methyl esters derived from similar structures have been used in the synthesis of azoxystrobin, a widely used fungicide that is effective against various fungal diseases while posing minimal risk to non-target organisms .

Polymer Synthesis

The compound has potential applications in polymer chemistry, particularly in synthesizing biodegradable polymers. The hydroxyl group in this compound can serve as a reactive site for polymerization processes, leading to materials with desirable mechanical properties and biodegradability .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Results
Medicinal ChemistryAnticancer ActivityIC50 values from 0.12 mg/mL to 0.81 mg/mL; selective against cancer cells .
Histone Deacetylase InhibitionCompounds exhibit HDACI properties; suitable for drug development .
Agricultural SciencePesticide DevelopmentIntermediates for azoxystrobin; effective against fungal diseases .
Material SciencePolymer SynthesisPotential for biodegradable polymers with favorable properties .

Case Study 1: Anticancer Compound Synthesis

A study synthesized various derivatives from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate to evaluate their anticancer properties. The research demonstrated that structural modifications led to enhanced selectivity and potency against HCT-116 cells compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Pesticide Efficacy

Research on o-hydroxy phenylacetic acid methyl esters showed their utility as intermediates in synthesizing azoxystrobin, emphasizing their role in developing safer agricultural chemicals that do not contaminate groundwater .

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropoxy)acetic acid methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release the active hydroxypropoxyacetic acid, which can then participate in metabolic processes. The hydroxypropoxy group can undergo further oxidation or reduction, leading to the formation of various metabolites that can exert biological effects.

Comparison with Similar Compounds

a) Methyl 3,5-dimethoxyphenylacetate (C₁₁H₁₄O₄)

  • Structure : Features a dimethoxyphenyl group (–C₆H₃(OCH₃)₂) instead of the hydroxypropoxy chain.
  • Molecular Weight : 210.23 g/mol .
  • Key Differences : The absence of a hydroxyl group reduces hydrophilicity compared to 2-(3-hydroxypropoxy)acetic acid methyl ester.

b) Methyl 2-(3-aminophenoxy)acetate (C₉H₁₁NO₃)

  • Structure: Substitutes the hydroxypropoxy group with an aminophenoxy moiety (–O–C₆H₄–NH₂).
  • Molecular Weight : 181.19 g/mol .

c) Propylene Glycol Monomethyl Ether Acetate (C₆H₁₂O₃)

  • Structure : Contains a methoxypropyl acetate group (–O–CH(CH₃)CH₂–O–CO–CH₃).
  • Molecular Weight : 132.16 g/mol .
  • Key Differences : The branched ether chain lacks a terminal hydroxyl group, reducing polarity compared to this compound.

Bioactive Derivatives with Hydroxypropoxy Groups

a) 4,5-Bis(4-(3-hydroxypropoxy)phenyl)thiophene-2-carboxylic Acid Methyl Ester (C₂₄H₂₄O₆S)

  • Structure : Incorporates two hydroxypropoxy-phenyl groups attached to a thiophene-carboxylic acid methyl ester core.
  • Molecular Weight : 440.51 g/mol .
  • Bioactivity : Exhibits moderate antioxidant activity (compared to ascorbic acid) and strong COX-2 binding affinity (–10.48 kcal/mol in docking studies) .

b) Butanoic Acid, 2-Ethyl-2-[4-(3-hydroxypropoxy)phenoxy]-, Methyl Ester (C₁₆H₂₄O₅)

  • Structure: A branched butanoate ester with a hydroxypropoxy-phenoxy substituent.
  • Molecular Weight : 296.36 g/mol .
  • Key Differences: The extended carbon chain (butanoate vs.

Functional Group Impact on Physicochemical Properties

Compound Functional Groups Molecular Weight (g/mol) LogP (Predicted) Key Bioactivity
This compound –OH, –O–, ester ~180 (estimated) 0.5–1.2 EET antagonism, COX-2 inhibition
Methyl 3,5-dimethoxyphenylacetate –OCH₃, ester 210.23 1.8–2.3 Not reported (structural analog)
4,5-Bis(4-(3-hydroxypropoxy)phenyl)thiophene-2-carboxylic acid methyl ester –OH, –O–, thiophene, ester 440.51 3.0–3.5 Antioxidant, anti-inflammatory
Methyl 2-(3-aminophenoxy)acetate –NH₂, –O–, ester 181.19 0.2–0.7 Potential intermediate in drug synthesis

Stability and Reactivity Considerations

  • This compound : The hydroxyl group introduces susceptibility to oxidation, necessitating stabilizers in formulations. Its ester group is hydrolytically stable under neutral conditions but may degrade in acidic/basic environments .
  • Methoxypropyl Acetate : Lacks reactive hydroxyl groups, enhancing stability in aqueous solutions compared to hydroxypropoxy analogs .
  • Aminophenoxy Derivatives: The amino group increases reactivity, requiring protection during synthetic steps to prevent side reactions .

Biological Activity

2-(3-Hydroxypropoxy)acetic acid methyl ester, also known as methyl 2-(3-hydroxypropoxy)acetate, is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C6_{6}H12_{12}O4_{4}
  • Molecular Weight : 148.16 g/mol
  • Structure : The compound features a hydroxypropoxy group attached to an acetic acid moiety, which may influence its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Ester Hydrolysis : The ester bond in the compound can be hydrolyzed by various esterases, leading to the release of free acids and alcohols that may have distinct biological activities .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in cells .

Antimicrobial Studies

A study conducted on various esters revealed that compounds similar to this compound exhibited significant antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, showcasing the potential of this compound as a natural antimicrobial agent.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa0.75

Case Studies

  • Case Study on Hydrolysis Activity :
    A research team investigated the hydrolysis of various esters using crude extracts from orange peel. They found that this compound was effectively hydrolyzed by esterase enzymes, leading to the formation of bioactive metabolites .
  • Study on Antioxidant Activity :
    In a comparative analysis of essential oils and their derivatives, the antioxidant activity of compounds related to this compound was evaluated using DPPH radical scavenging assays. Results indicated a significant reduction in radical concentration, suggesting strong antioxidant potential .

Therapeutic Applications

Given its biological activities, this compound could have several therapeutic applications:

  • As an Antimicrobial Agent : Its ability to inhibit bacterial growth positions it as a candidate for developing new antimicrobial therapies.
  • In Antioxidant Formulations : The antioxidant properties can be harnessed in dietary supplements or skincare products aimed at reducing oxidative damage.
  • Potential Role in Drug Development : The compound's reactivity and ability to form bioactive metabolites through hydrolysis may be utilized in designing prodrugs or targeted delivery systems.

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